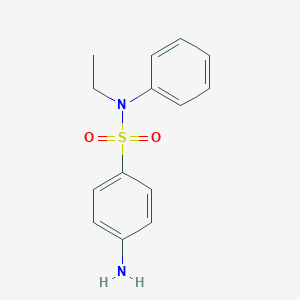

4-amino-N-ethyl-N-phenylbenzenesulfonamide

Übersicht

Beschreibung

4-amino-N-ethyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C14H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-N-phenylbenzenesulfonamide typically involves the reaction of N-ethyl-N-phenylbenzenesulfonamide with an amine source. One common method is the reaction of N-ethyl-N-phenylbenzenesulfonamide with ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-ethyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Sulfonamides have been widely studied for their antimicrobial activity. 4-amino-N-ethyl-N-phenylbenzenesulfonamide exhibits significant antibacterial properties against various pathogens. Research indicates that modifications to the sulfonamide group can enhance its efficacy against resistant strains of bacteria. For instance, a study demonstrated that derivatives of this compound showed improved activity against Staphylococcus aureus and Escherichia coli compared to traditional sulfonamides.

Anticancer Activity

Recent studies have focused on the anticancer potential of sulfonamide derivatives, including this compound. Molecular docking studies suggest that this compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting carbonic anhydrases (CAs) and other sulfonamide-sensitive enzymes. Its ability to inhibit these enzymes has implications for treating conditions such as glaucoma and edema. Research has shown that derivatives can selectively inhibit specific isoforms of CAs, suggesting potential therapeutic applications in ocular diseases .

Drug Delivery Systems

this compound has also been investigated for use in drug delivery systems. Its chemical structure allows it to be conjugated with various drug molecules, enhancing their solubility and bioavailability. Studies indicate that formulations incorporating this sulfonamide can improve the pharmacokinetic profiles of co-administered drugs, leading to better therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound against clinical isolates of resistant bacteria. The results indicated a significant reduction in bacterial counts when treated with this compound compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in apoptosis and cell cycle arrest at the G1 phase. The mechanism was linked to the compound's ability to inhibit DHFR activity, which is crucial for nucleotide synthesis in rapidly dividing cells .

Wirkmechanismus

The mechanism of action of 4-amino-N-ethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

Sulfadiazine: Another sulfonamide used as an antibiotic.

Sulfamethoxazole: A sulfonamide commonly used in combination with trimethoprim for bacterial infections.

Uniqueness

4-amino-N-ethyl-N-phenylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both an amino group and an ethyl group attached to the sulfonamide moiety. These features can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides .

Biologische Aktivität

4-amino-N-ethyl-N-phenylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that allow for interaction with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on cardiovascular health, enzymatic inhibition, and pharmacokinetics.

Chemical Structure

The molecular formula of this compound is with a distinct sulfonamide group that contributes to its biological properties. The presence of both an amino group and a sulfonamide moiety enhances its interaction with biological macromolecules.

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can significantly influence cardiovascular parameters. One study utilized an isolated rat heart model to assess the impact of this compound on perfusion pressure and coronary resistance. The findings revealed that this compound decreased perfusion pressure and coronary resistance in a time-dependent manner, suggesting its potential role as a cardiovascular agent.

| Parameter | Control | 4-Amino Compound | 2,5-Dichloro Compound |

|---|---|---|---|

| Perfusion Pressure (mmHg) | 80 ± 5 | 65 ± 4 | 75 ± 5 |

| Coronary Resistance (mmHg/mL) | 30 ± 3 | 20 ± 2 | 28 ± 3 |

These results indicate that the compound may interact with calcium channels, leading to vasodilation and reduced cardiac workload .

Enzymatic Inhibition

In addition to cardiovascular effects, sulfonamide derivatives are known for their inhibitory activity against various enzymes. For instance, they have been shown to inhibit carbonic anhydrase and protease activities, which are critical in various physiological processes. A recent study demonstrated that modifications in the sulfonamide structure could enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.

Inhibitory Activity Data

| Compound | IC50 (μM) |

|---|---|

| This compound | 3.5 |

| Standard AChE Inhibitor | <1 |

This data highlights the potential of this compound in treating conditions related to cholinergic dysfunctions .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models using software like SwissADME have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary results suggest favorable permeability characteristics across biological membranes.

Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | >70% |

| Plasma Half-life | ~6 hours |

| Metabolic Stability | Moderate |

These findings suggest that the compound could be effectively absorbed and retained in systemic circulation, enhancing its therapeutic efficacy .

Case Studies

- Cardiovascular Study : In an experimental setup involving isolated rat hearts, it was observed that administration of the compound led to significant reductions in both perfusion pressure and coronary resistance compared to controls. This suggests a direct action on cardiac tissues mediated through calcium channel modulation.

- Enzymatic Activity Assessment : A series of enzymatic assays demonstrated that structural modifications of the sulfonamide group could lead to enhanced inhibition of AChE and BChE, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Eigenschaften

IUPAC Name |

4-amino-N-ethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIFGZYOIQAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356804 | |

| Record name | 4-amino-N-ethyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50497-33-1 | |

| Record name | 4-amino-N-ethyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.